Cas no 2034302-80-0 (4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine)
![4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine structure](https://www.kuujia.com/scimg/cas/2034302-80-0x500.png)
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
- 4-[1-(2,5-difluorophenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine
- 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
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- Inchi: 1S/C17H19F2N3O3S/c1-11-8-17(21-12(2)20-11)25-14-4-3-7-22(10-14)26(23,24)16-9-13(18)5-6-15(16)19/h5-6,8-9,14H,3-4,7,10H2,1-2H3
- InChI Key: BAFQIRDBRBUMBW-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=CC=1F)F)(N1CCCC(C1)OC1C=C(C)N=C(C)N=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 574
- XLogP3: 2.9
- Topological Polar Surface Area: 80.8
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-6279-2mg |
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine |
2034302-80-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6480-6279-50mg |
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine |
2034302-80-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6480-6279-2μmol |
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine |
2034302-80-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6480-6279-20μmol |
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine |
2034302-80-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-6279-40mg |
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine |
2034302-80-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6480-6279-30mg |
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine |
2034302-80-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6480-6279-75mg |
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine |
2034302-80-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6480-6279-5mg |
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine |
2034302-80-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6480-6279-5μmol |
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine |
2034302-80-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6480-6279-4mg |
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine |
2034302-80-0 | 4mg |
$66.0 | 2023-09-08 |
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine Related Literature
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
Introduction to 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS No. 2034302-80-0)
4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2034302-80-0, represents a novel class of molecules with potential applications in the development of therapeutic agents. Its unique structural features, particularly the presence of a piperidin-3-yl moiety linked to a 2,6-dimethylpyrimidine core, make it an intriguing candidate for further investigation.
The synthesis and characterization of this compound have been the focus of several recent studies, reflecting its importance in medicinal chemistry. The introduction of fluorine atoms into the benzene ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. The 2,6-dimethylpyrimidine backbone provides a suitable platform for further functionalization, allowing chemists to explore various derivatives with tailored biological activities.
In recent years, there has been a surge in research aimed at developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The piperidin-3-yl group in 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is particularly noteworthy, as it has been shown to interact effectively with a range of biological targets. This interaction is attributed to the ability of the piperidine ring to mimic the conformational flexibility of natural substrates, thereby facilitating high-affinity binding.
The compound's potential applications extend to the treatment of various neurological and inflammatory disorders. Preclinical studies have demonstrated that derivatives of this class exhibit promising activity against enzymes such as kinases and phosphodiesterases, which are implicated in conditions like cancer and neurodegenerative diseases. The fluorinated benzene sulfonyl group further contributes to its pharmacological profile by enhancing lipophilicity and reducing susceptibility to enzymatic degradation.
The synthesis of 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. Key steps include the introduction of fluorine atoms via electrophilic aromatic substitution reactions and the formation of the piperidine ring through nucleophilic substitution or cyclization techniques. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.
The use of computational methods has also played a crucial role in understanding the structure-activity relationships (SAR) of this compound. Molecular modeling studies have provided insights into how different substituents affect binding affinity and specificity. These insights have guided the design of more potent analogs with improved pharmacokinetic properties. For instance, modifications to the methyl groups on the pyrimidine ring have been shown to modulate solubility and metabolic clearance rates.
In conclusion, 4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable tool for drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in the development of next-generation treatments for human diseases.
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